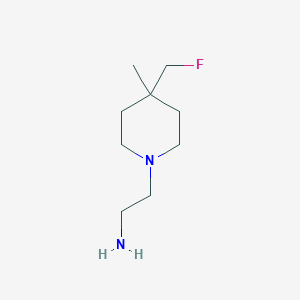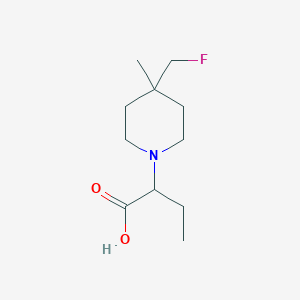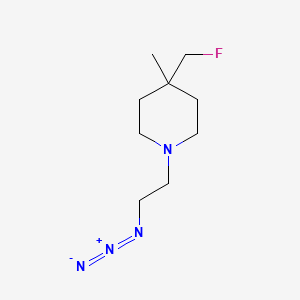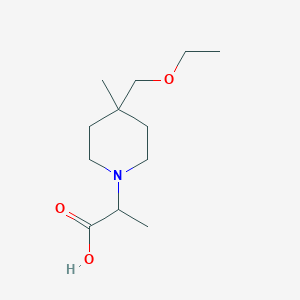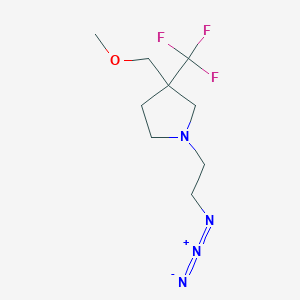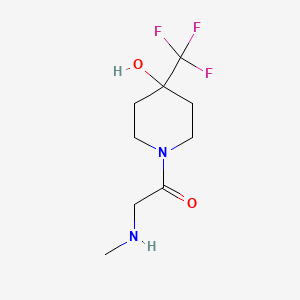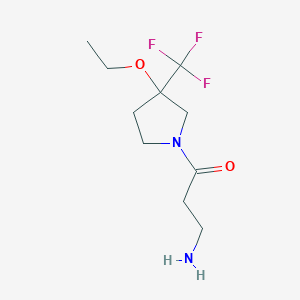
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 3-chloropyrazin-2-yl-3-trifluoromethylpyrrolidin-3-ol (CPTP), is a cyclic organic compound with a pyrazine ring and a trifluoromethyl substituent. It is a member of the family of heterocyclic compounds and is used in a wide range of applications in organic chemistry, including as a reagent in the synthesis of other compounds. CPTP has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis : This compound is involved in the regioselective synthesis of optically active compounds, like (pyrazolyl)pyridines, which have potential applications in creating chiral N,N-donating ligands (Kowalczyk & Skarżewski, 2005).
- In Synthesis of 1-benzopyrano Compounds : It plays a role in the synthesis of 1-benzopyrano compounds, particularly in reactions involving chromones and azomethine ylides (Sosnovskikh et al., 2014).
- Palladium Complex Formation : It's used in synthesizing palladium complexes, which could be significant in various catalytic applications (Montoya et al., 2007).
Molecular Structure and Analysis
- Conformational Studies : The compound is involved in studies that analyze the conformational properties of related species, particularly those involving intramolecular hydrogen bonding (Laurella & Erben, 2016).
- Synthesis of N-Substituted Pyridin-2(1H)-imines : It contributes to the development of new methods for synthesizing N-substituted imines, which have potential applications in various fields (Marangoni et al., 2017).
Applications in Crystal Engineering and Material Sciences
- Chelation and Hydrogen-Bonded Crystals : The compound's derivatives are used in designing ligands for chelating metals and creating hydrogen-bonded crystals, important in crystal engineering (Duong et al., 2011).
- Organic Light Emitting Diodes (OLEDs) : Derivatives of this compound are utilized in the synthesis of materials for high-efficiency OLEDs, which is a rapidly growing area in display technologies (Huang et al., 2013).
Biological Applications
- In Biological Activity Studies : The compound is used in the synthesis of derivatives that are tested for various biological activities, including fungicidal and antiviral properties (Li et al., 2015).
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-6-7(15-3-2-14-6)16-4-1-8(17,5-16)9(11,12)13/h2-3,17H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYANMEARYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






